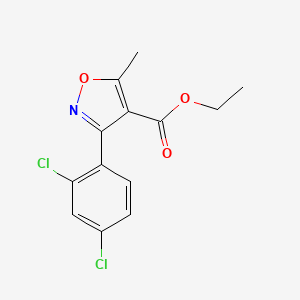

Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS: 100726-70-3) is an isoxazole derivative characterized by a 2,4-dichlorophenyl substituent at position 3, a methyl group at position 5, and an ethyl ester at position 4. Isoxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen at positions 1 and 2, respectively. Its molecular formula is C₁₃H₁₁Cl₂NO₃ (MW: 300.14), and it exhibits a logP of ~3.35, indicating moderate lipophilicity .

Properties

IUPAC Name |

ethyl 3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCBIDQBOIVNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with ethyl 2-methyl-3-oxobutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Some derivatives of this compound have shown promise as pharmaceutical agents, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity, while others may modulate receptor function.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

*LogP inferred from the 2,6-dichloro isomer .

Key Observations:

- Heterocycle Core : Isoxazole derivatives exhibit distinct electronic properties compared to oxazole or pyrazole analogs due to the positions of heteroatoms. For example, pyrazole derivatives (e.g., compounds in ) often show higher melting points (208–210°C for pyrazole 9b vs. unreported for isoxazoles), likely due to stronger hydrogen bonding .

- Substituent Effects: Chlorine vs. Fluorine: Chlorine’s larger size and lower electronegativity compared to fluorine may enhance lipophilicity and steric hindrance, influencing binding to biological targets. Positional Isomerism: The 2,4-dichloro substitution in the target compound vs. Electron-Donating vs. Withdrawing Groups: Phenyl () and ethoxy () substituents reduce electron deficiency compared to dichlorophenyl or trifluoromethyl groups (), impacting solubility and interaction with targets.

Biological Activity

Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its unique structure, particularly the presence of a 2,4-dichlorophenyl group, significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H11Cl2N2O3

- Molecular Weight : Approximately 300.137 g/mol

The compound's structure suggests potential interactions with specific enzymes or receptors involved in various biological pathways. The dichlorophenyl group may enhance its reactivity and influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

-

Antimicrobial Activity :

- Exhibits moderate antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

-

Mechanism of Action :

- The compound may inhibit enzyme activity or modulate receptor functions. Interaction studies suggest that it binds to specific biological targets, potentially leading to therapeutic effects .

- Comparative Analysis with Similar Compounds :

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxamide | C13H12Cl2N2O3 | Contains a carboxamide group; affects reactivity and biological activity. |

| Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | C13H11Cl2NO3 | Different chlorination pattern; may exhibit unique biological properties. |

| Ethyl 3-(phenyl)-5-methylisoxazole-4-carboxylic acid | C13H11NO3 | Lacks halogen substituents; serves as a baseline for comparison of electronic effects. |

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of this compound against various bacterial strains using the serial dilution method. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes involved in bacterial metabolism. These studies suggest that the compound may effectively inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication .

Potential Therapeutic Applications

Given its antimicrobial properties and mechanism of action, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Agricultural Chemistry : Its antimicrobial properties could be explored for developing agrochemicals aimed at controlling plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.